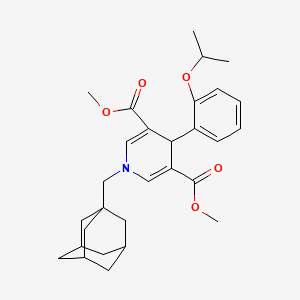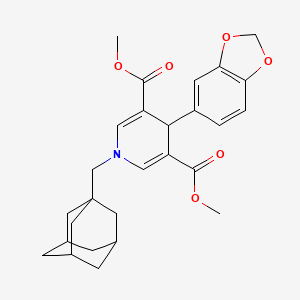![molecular formula C26H33N3O4 B4294540 methyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4294540.png)
methyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
Descripción general
Descripción
Methyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is a member of the pyrrolidine class of compounds and has been found to exhibit several interesting properties that make it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of methyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is not fully understood. However, it has been suggested that this compound may exert its effects by modulating the levels of certain neurotransmitters in the brain, such as serotonin and dopamine.
Biochemical and Physiological Effects:
Methyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has been found to exhibit several biochemical and physiological effects, such as:
1. Anti-inflammatory effects: This compound has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body.
2. Antidepressant effects: Methyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain.
3. Antimicrobial effects: This compound has been found to exhibit antimicrobial activity against several strains of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages and limitations of using methyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate in lab experiments are:
Advantages:
1. This compound exhibits several interesting properties that make it a promising candidate for further study.
2. The synthesis of this compound is relatively simple and can be easily scaled up for large-scale production.
3. This compound has been extensively studied in scientific research, making it a well-characterized compound.
Limitations:
1. The mechanism of action of this compound is not fully understood, which limits its potential applications.
2. The toxicity profile of this compound is not well-established, which makes it difficult to determine its safety for use in humans.
3. The synthesis of this compound requires the use of several hazardous chemicals, which can be a safety hazard in the lab.
Direcciones Futuras
Some of the future directions for the study of methyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate are:
1. Further studies to elucidate the mechanism of action of this compound.
2. Studies to determine the toxicity profile of this compound in vivo.
3. Development of new derivatives of this compound with improved properties.
4. Studies to determine the potential applications of this compound in the treatment of various diseases.
5. Development of new synthetic methods for the production of this compound.
Aplicaciones Científicas De Investigación
Methyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has been extensively studied in scientific research due to its potential applications in various fields. This compound has been found to exhibit several interesting properties that make it a promising candidate for further study. Some of the scientific research applications of this compound are:
1. Anti-inflammatory agent: Methyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
2. Antidepressant agent: This compound has also been found to exhibit antidepressant properties, making it a potential candidate for the treatment of depression.
3. Antimicrobial agent: Methyl 4-{3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has been found to exhibit antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
methyl 4-[3-[4-(1-adamantyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O4/c1-33-25(32)20-2-4-21(5-3-20)29-23(30)13-22(24(29)31)27-6-8-28(9-7-27)26-14-17-10-18(15-26)12-19(11-17)16-26/h2-5,17-19,22H,6-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGQRVLMKIIIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(1-adamantylmethyl)-7-(4-bromophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4294463.png)
![3-(4-tert-butylphenyl)-10-cinnamoyl-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4294469.png)

![N-[2-(1-adamantyloxy)ethyl]-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B4294495.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B4294506.png)
![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-{[(6-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B4294514.png)
![2-[3-[2-(3,4-diethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4294521.png)
![3-[2-(3,4-diethoxyphenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4294527.png)
![3-[(3,6-dichloropyridin-2-yl)carbonyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4294533.png)
![3,5-dichloro-6-[(3,5-di-tert-butyl-4-hydroxyphenyl)thio]pyridine-2-carbonitrile](/img/structure/B4294536.png)



![dimethyl 1-[2-(1-adamantyl)ethyl]-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4294561.png)